molecular formula C10H9BrO2 B8559924 5-(2-bromoethyl)-3H-2-benzofuran-1-one

5-(2-bromoethyl)-3H-2-benzofuran-1-one

Cat. No.: B8559924
M. Wt: 241.08 g/mol
InChI Key: ZAUYVJAYCHMTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzofuran (B130515) and Benzofuranone Derivatives in Chemical Sciences

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a core component in a vast number of biologically active natural and synthetic compounds. nih.govnih.gov This prevalence has established benzofuran and its oxidized form, benzofuranone, as structures of immense interest in medicinal chemistry, drug discovery, and materials science. nih.govnih.gov

The journey of benzofuran research began in 1870 when Perkin first synthesized the parent benzofuran molecule from coumarin. nih.govjocpr.com Early research focused on isolating and identifying naturally occurring benzofuran derivatives from various plant species. This foundational work paved the way for more complex investigations into their biological properties. Over the decades, the field has evolved from simple isolation and characterization to the development of sophisticated and innovative synthetic strategies. nih.gov Modern research employs advanced catalytic methods, including palladium-copper-based catalysts and catalyst-free syntheses, to construct the benzofuran nucleus with high efficiency and precision. nih.gov This evolution has enabled chemists to create extensive libraries of benzofuran derivatives for pharmacological screening and other applications.

In modern organic and medicinal chemistry, the benzofuran nucleus is recognized as a "privileged scaffold." nih.gov This term signifies a molecular framework that is capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities. Benzofuran derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov The structural versatility of the benzofuran ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's electronic and steric properties to enhance its interaction with specific biological receptors. nih.gov This adaptability makes it a cornerstone for designing novel therapeutic agents targeting a multitude of diseases. researchgate.net

Structural Context of 5-(2-Bromoethyl)-3H-2-benzofuran-1-one within the Benzofuranone Class

This compound belongs to the benzofuranone class of heterocyclic compounds. Its core structure is a 3H-2-benzofuran-1-one, also known as a phthalide, which features a bicyclic system where a benzene ring is fused to a five-membered lactone (a cyclic ester). The defining feature of this specific molecule is the substituent at the C-5 position of the benzene ring: a 2-bromoethyl group (-CH₂CH₂Br).

The presence of the bromoethyl functional group is of high significance from a synthetic chemistry perspective. The carbon-bromine bond is a reactive site, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity positions this compound as a versatile chemical intermediate or building block. mdpi.comnih.gov It can be readily functionalized by reacting it with various nucleophiles (e.g., amines, thiols, alcohols) to introduce new molecular fragments and build more complex molecules. This strategic placement of a reactive handle on the stable benzofuranone core allows for its use in the synthesis of diverse derivatives for applications in drug discovery and materials science.

Below is a table of computed properties for the compound.

PropertyValue
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
IUPAC Name This compound
CAS Number 1374357-55-7
Canonical SMILES C1C2=C(C=CC(=C2)CCBr)C(=O)O1
InChIKey ZAUYVJAYCHMTHJ-UHFFFAOYSA-N
Data sourced from PubChem CID 67513163. nih.gov

Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is primarily defined by its commercial availability as a chemical building block rather than by dedicated studies into its intrinsic biological or material properties. nih.gov Publicly accessible scientific literature and databases show a significant gap in research focused specifically on this compound. While numerous studies detail the synthesis and application of the broader benzofuran and benzofuranone scaffolds, specific experimental data on the synthesis, reactivity, and biological activity of this compound are notably absent. acs.orgoregonstate.edu

Its listing in chemical vendor catalogs suggests its utility in synthetic chemistry, likely as a precursor for creating more elaborate molecules for pharmaceutical or agrochemical research. The primary research gap, therefore, is the lack of published studies exploring the potential of this specific molecule. Future research could focus on utilizing its reactive bromoethyl group to synthesize novel series of benzofuranone derivatives and subsequently evaluating their pharmacological activities, thereby filling the current void in the scientific literature.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-(2-bromoethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H9BrO2/c11-4-3-7-1-2-9-8(5-7)6-13-10(9)12/h1-2,5H,3-4,6H2

InChI Key

ZAUYVJAYCHMTHJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CCBr)C(=O)O1

Origin of Product

United States

Synthetic Methodologies for 5 2 Bromoethyl 3h 2 Benzofuran 1 One and Analogous Benzofuranones

Synthetic Routes to the 3H-2-Benzofuran-1-one Core Structure

The 3H-2-benzofuran-1-one, also known as coumaranone, is the foundational scaffold of the target molecule. Its synthesis is a well-established area of organic chemistry, with methods primarily revolving around the formation of the fused furanone ring.

The quintessential strategy for forming the benzofuranone ring is through intramolecular cyclization. This process typically involves the formation of an ester linkage between a hydroxyl group on the benzene (B151609) ring and a carboxylic acid group on an adjacent side chain. This intramolecular esterification, or lactonization, is a key step in many synthetic routes. google.com

Various conditions can be employed to promote this cyclization. For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can lead to the formation of benzofuranones through a cascade reaction that involves a Diels-Alder cycloaddition followed by cyclization. oregonstate.edunih.gov This method allows for the regioselective preparation of benzofuranones with programmable substitution at any position. nih.gov

A classic and direct precursor for the synthesis of the unsubstituted 3H-2-benzofuran-1-one is o-hydroxyphenylacetic acid. stenutz.eu This compound possesses both the phenolic hydroxyl group and the acetic acid side chain in the required ortho orientation. The lactonization of o-hydroxyphenylacetic acid is an intramolecular dehydration reaction that yields the stable five-membered furanone ring. google.com

One patented method describes the synthesis of benzofuran-2(3H)-one starting from o-chlorophenylacetic acid. This starting material is first hydrolyzed to sodium 2-hydroxyphenylacetate, which is then acidified to yield crude 2-hydroxyphenylacetic acid. This crude product subsequently undergoes a lactonization reaction in the presence of a water-carrying agent and an iron sulfate (B86663) catalyst to generate the final benzofuran-2(3H)-one product. google.com

StrategyDescriptionPrecursorsKey Features
Intramolecular Lactonization Dehydration reaction to form an internal ester from a molecule containing both a hydroxyl and a carboxylic acid group.o-hydroxyphenylacetic acidDirect, classic route to the unsubstituted core. google.comstenutz.eu
Diels-Alder/Cyclization Cascade A cycloaddition followed by a series of reactions leading to the benzofuranone structure.3-hydroxy-2-pyrones, nitroalkenes with ester groupsAllows for high regioselectivity and complex substitution patterns. oregonstate.edunih.gov
Palladium-Catalyzed C-H Activation Intramolecular C-O bond formation via activation of a C-H bond on the phenyl ring.Phenylacetic acidsModern catalytic method for efficient cyclization. organic-chemistry.org

Strategies for Introducing the 5-(2-Bromoethyl) Moiety

Once the benzofuranone core is synthesized, the next critical phase is the introduction of the 2-bromoethyl group at the 5-position. This requires a multi-step approach involving the regioselective functionalization of the aromatic ring and the construction of the side chain.

To functionalize the 5-position, an electrophilic aromatic substitution is typically employed. The ether oxygen of the benzofuranone ring is an activating, ortho-, para-directing group, while the carbonyl group is deactivating and meta-directing. The 5-position is para to the strongly activating ether oxygen, making it the most likely site for electrophilic attack.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. wikipedia.org For the bromination of electron-rich aromatic compounds, NBS can be highly effective and regioselective. wikipedia.orgorganic-chemistry.org The reaction can be performed under various conditions, sometimes requiring an acid catalyst or specific solvents like dimethylformamide (DMF) to achieve high levels of para-selectivity. wikipedia.orgacs.org In the context of synthesizing precursors for 5-(2-bromoethyl)-3H-2-benzofuran-1-one, a direct bromination of the benzofuranone core at the 5-position using NBS would be a key step to install a handle for further elaboration. The use of NBS with silica (B1680970) gel has also been reported as a good reagent system for regioselective electrophilic aromatic brominations. nih.gov

Building the 2-bromoethyl side chain itself can be approached through several synthetic pathways, typically starting from a precursor functional group installed at the 5-position.

One plausible strategy involves a Friedel-Crafts type reaction with ethylene (B1197577) oxide on the benzofuranone core, catalyzed by a Lewis acid. This would directly install a 5-(2-hydroxyethyl) group. The resulting primary alcohol can then be readily converted to the corresponding bromide using standard reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Another advanced route involves the introduction of a vinyl group at the 5-position, which can be accomplished via modern cross-coupling reactions (e.g., Heck or Stille coupling) on a 5-bromo-3H-2-benzofuran-1-one precursor. The resulting 5-vinyl-3H-2-benzofuran-1-one can then undergo an anti-Markovnikov addition of hydrogen bromide (HBr). This reaction is typically performed in the presence of a radical initiator, such as an azo compound or a peroxide, to ensure that the bromine atom adds to the terminal carbon of the vinyl group, yielding the desired 2-bromoethyl structure. google.com

Side-chain bromination of an existing ethyl group using NBS is also a common method, but this typically occurs via a radical mechanism at the benzylic position (the carbon attached to the aromatic ring), which would lead to the 1-bromoethyl isomer. orgoreview.comlibretexts.org Therefore, this method is not suitable for obtaining the target compound.

Advanced Synthetic Approaches and Catalysis in Benzofuranone Chemistry

Modern organic synthesis has introduced a variety of advanced and catalytic methods that offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions for constructing the benzofuranone scaffold.

Transition metal catalysis is at the forefront of these developments.

Palladium-catalyzed reactions are particularly prominent, enabling the synthesis of benzofuranones through processes like the C-H activation of phenylacetic acids or the hydroesterification of alkenylphenols. organic-chemistry.org

Gold catalysts have been effectively used for the cycloisomerization of o-alkynyl phenols to form benzofuranones. chemistryviews.orgresearchgate.net

Rhodium and cobalt relay catalysis has been applied to C-H functionalization and annulation reactions to build benzofuranone structures with quaternary carbon centers. organic-chemistry.org

Beyond transition metals, other catalytic systems have been explored. N-Heterocyclic carbenes (NHCs) have been shown to catalyze intramolecular substitution reactions to yield benzofuranones. organic-chemistry.org Furthermore, metal-free cascade reactions, often catalyzed by strong acids like trifluoromethanesulfonic acid (TfOH) or perchloric acid (HClO₄), provide operationally simple and rapid methods for assembling diverse benzofuranone structures. organic-chemistry.org These advanced approaches not only streamline the synthesis of the core structure but also open avenues for creating more complex and functionally diverse analogues.

Rearrangement Reactions from Benzopyran Systems to Benzofuran (B130515) Derivatives

An unconventional yet effective route to synthesizing benzofuran derivatives involves the rearrangement of benzopyran systems. mdpi.comnih.gov This synthetic strategy has been observed during the synthesis of coumarins, which are a class of benzopyranones. mdpi.com In an attempt to develop new potential inhibitors of acetylcholinesterase (AChE), researchers unexpectedly discovered a novel rearrangement of a benzopyran group to a benzofuran group. mdpi.comnih.gov This finding presents a new synthetic pathway for obtaining biologically active benzofuran derivatives under moderate conditions. mdpi.com The reaction is considered a facile and practical method for preparing these compounds, which are of interest for their potential therapeutic applications. mdpi.com While this rearrangement was discovered serendipitously, it highlights the potential for developing targeted synthetic strategies that exploit the chemical relationship between benzopyran and benzofuran scaffolds to produce novel derivatives. mdpi.comnih.gov

One-Pot Multi-Step Procedures for Benzofuran Derivative Synthesis

Several one-pot methods have been developed for the synthesis of substituted benzofurans and benzofuranones. One such approach involves the heteroannulation of benzoquinones, catalyzed by acetic acid, to produce various benzofuran structures. dtu.dkdtu.dk Another efficient one-pot strategy utilizes a three-component reaction of 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira coupling conditions to yield 2,3-disubstituted benzo[b]furans. nih.gov The use of microwave irradiation in this process can further shorten reaction times and minimize byproducts. nih.gov

Similarly, 3-methyl-5-benzofuranol (B1367546) has been synthesized in high yields (85–87%) through a one-pot process involving morpholine, propionaldehyde, and p-benzoquinone. acs.org This method avoids tedious isolation and purification of intermediates, enhancing production efficiency. acs.org Catalytic strategies often employ transition metals like palladium and copper. For instance, a combined palladium and copper catalyst system has been used in a Sonogashira coupling reaction between iodophenols and terminal alkynes, leading to intramolecular cyclization and the formation of benzofuran derivatives in good to excellent yields. acs.orgnih.gov

The following table summarizes various one-pot synthetic strategies for benzofuran derivatives.

ReactantsCatalysts/ReagentsProduct TypeKey Features
Substituted amines, salicylaldehydes, calcium carbideCopper bromide, sodium carbonateAmino-substituted benzofuransEfficient, high yields. acs.orgnih.gov
Benzoquinones, cyclohexanonesAcetic acidBenzofuran systemsMetal-free, one-pot coupling. dtu.dk
2-Iodophenols, terminal acetylenes, aryl iodidesPalladium catalyst, CuI2,3-disubstituted benzofuransThree-component reaction, microwave compatible. nih.gov
Morpholine, propionaldehyde, p-benzoquinoneN/A3-Methyl-5-benzofuranolHigh yields, scalable. acs.org

Microwave-Assisted Synthesis and Other Non-Conventional Methods

Non-conventional synthetic methods, particularly microwave-assisted organic synthesis, have become invaluable tools for accelerating the synthesis of heterocyclic compounds like benzofuranones. nih.govsapub.org Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, cleaner reactions, and operational simplicity. sapub.orgresearchgate.net

A facile microwave-assisted method for synthesizing benzofuran-3(2H)-ones has been developed, providing rapid access to these important compounds in moderate to good yields (43% to 58%). nih.govsemanticscholar.org This technique has been successfully applied to the synthesis of various pyrazolyl benzofuran derivatives, demonstrating its versatility. sapub.org The process often involves reacting substituted o-hydroxyacetophenones or salicylaldehydes with reagents like ethyl bromoacetate (B1195939) or chloroacetone (B47974) in the presence of a base under microwave irradiation. researchgate.net This approach is considered an important "green chemistry" method due to its efficiency and eco-friendly nature. sapub.org

Microwave technology has also been effectively combined with other advanced synthetic strategies. For example, it has been used to accelerate a one-pot, three-component synthesis of 2,3-disubstituted benzofurans, resulting in higher yields and cleaner products. nih.gov Furthermore, a mild and effective microwave-assisted route allows for the synthesis of 2-substituted benzofurans directly from carboxylic acids, a method that is particularly useful for creating chiral derivatives without racemization. organic-chemistry.org

MethodReactantsConditionsAdvantages
Microwave-Assisted SynthesisBenzoate substratesK3PO4, DMF/MeOH, 150 °C, 30 minRapid, facile, yields of 43-58%. nih.govsemanticscholar.org
Microwave-Assisted Synthesiso-hydroxyacetophenone, ethyl bromoacetateK2CO3, DMFShorter reaction time, higher yields, convenient operation. researchgate.net
Microwave-Assisted One-Pot2-iodophenols, terminal acetylenes, aryl iodidesSonogashira conditionsShorter reaction times, minimized side products, good to excellent yields. nih.gov

Considerations for Stereoselective Synthesis of Chiral Benzofuranone Derivatives

The synthesis of chiral benzofuranones is of great importance, as the stereochemistry of a molecule often dictates its biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound, which is crucial for the development of effective pharmaceuticals.

Several strategies have been developed for the asymmetric synthesis of chiral benzofuran derivatives. One approach utilizes chiral catalysts to control the stereochemical outcome of a reaction. For instance, a chiral squaramide has been used to catalyze the stereoselective [4+2] cyclization of azadienes with azlactones, producing benzofuran-fused N-heterocycles with excellent diastereoselectivities and enantioselectivities (up to 99% ee). acs.org

Another method involves the palladium-catalyzed asymmetric [4+3] cyclization of benzofuran-derived azadienes, which furnishes chiral benzofuro[3,2‐b]azepine frameworks in high yields and with excellent stereoselectivities. researchgate.net Organocatalysis also provides a powerful tool for enantioselective transformations. The use of a chiral phosphoric acid has enabled the Michael addition of 5H‐thiazol‐4‐ones to 1‐azadienes, yielding optically active benzofuran derivatives with high stereoselectivity. researchgate.net

Furthermore, microwave-assisted methods have proven effective in synthesizing chiral benzofurans while preserving optical purity. An effective route to α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids has been developed that proceeds without racemization, showcasing the mild conditions afforded by microwave heating. organic-chemistry.org This is particularly advantageous as traditional methods often require harsh conditions that can lead to the loss of stereochemical integrity. organic-chemistry.org

Spectroscopic and Analytical Characterization Techniques for 5 2 Bromoethyl 3h 2 Benzofuran 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-(2-bromoethyl)-3H-2-benzofuran-1-one, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the lactone ring, and the protons of the bromoethyl side chain.

The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the lactone carbonyl group and the electron-donating or -withdrawing effects of the bromoethyl substituent.

The methylene (B1212753) protons of the lactone ring (at the 3-position) would typically appear as a singlet, integrating to two protons. The protons of the 2-bromoethyl group (-CH₂CH₂Br) are expected to present as two distinct triplets due to spin-spin coupling with each other. The methylene group attached to the bromine atom would likely be deshielded and appear at a higher chemical shift compared to the methylene group attached to the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.3Multiplet3HAromatic protons
~5.3Singlet2H-OCH₂- (Lactone ring)
~3.6Triplet2H-CH₂Br
~3.2Triplet2HAr-CH₂-

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the lactone ring is expected to appear at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The aromatic carbons would resonate in the region of 120-150 ppm, with their specific shifts influenced by the substituents on the ring. The benzylic carbon of the lactone ring and the two carbons of the bromoethyl side chain would appear in the aliphatic region of the spectrum. The carbon atom directly bonded to the bromine atom would be expected to have a chemical shift in the range of 30-40 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C=O (Lactone)
~150-120Aromatic carbons
~70-OCH₂- (Lactone ring)
~35Ar-CH₂-
~30-CH₂Br

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) would reveal couplings between adjacent protons, for instance, confirming the connectivity within the bromoethyl chain and the coupling patterns of the aromatic protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight and elemental composition of a compound and provides valuable structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₉BrO₂. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would likely be used to determine the molecular weight of the compound. The spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks separated by two mass units and having similar intensities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₉BrO₂. The experimentally determined exact mass should be in close agreement with the calculated theoretical mass. The calculated monoisotopic mass of this compound is approximately 239.9786 g/mol . researchgate.net

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) in conjunction with HRMS, can provide further structural insights. The fragmentation of the molecular ion would likely involve the loss of the bromoethyl group, cleavage of the lactone ring, or other characteristic bond ruptures. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Interpretation
[M+H]⁺240.9861 / 242.9841Protonated molecular ion (showing ⁷⁹Br/⁸¹Br isotope pattern)
[M-Br]⁺161.0603Loss of bromine radical
[M-CH₂CH₂Br]⁺133.0289Loss of bromoethyl radical

Note: The predicted m/z values are based on the monoisotopic masses of the elements.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

For this compound (C₁₀H₉BrO₂), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic mass is approximately 239.979 g/mol . Common fragmentation patterns for this structure would likely involve the loss of the bromoethyl side chain, cleavage of the lactone ring, and other characteristic fragmentations of the benzofuranone core.

Table 1: Predicted EI-MS Fragmentation Data for this compound

Predicted Fragment Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Description
[C₁₀H₉BrO₂]⁺ ~240 ~242 Molecular Ion
[C₈H₅O₂]⁺ 133 - Loss of C₂H₄Br
[C₈H₇O]⁺ 119 - Loss of Br and CO₂

Note: This table is predictive and based on common fragmentation patterns for similar structures. Actual experimental data is required for confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations.

In the IR spectrum of this compound, a strong absorption band characteristic of the γ-lactone carbonyl (C=O) stretching vibration would be prominent. This peak typically appears in the range of 1760-1800 cm⁻¹. Other expected signals include C-O-C stretching vibrations of the lactone ring, aromatic C=C stretching bands, and C-H stretching vibrations for both aromatic and aliphatic protons. The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 700 cm⁻¹. For a related compound, 5-methoxy-2-benzofuran-1(3H)-one, a strong carbonyl peak was observed at 1736 cm⁻¹, providing a reference point for the expected lactone stretch.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-3000 Medium
Lactone C=O Stretch 1760-1800 Strong
Aromatic C=C Stretch 1450-1600 Medium-Weak
C-O-C Stretch 1000-1300 Strong

Note: This table is based on typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The benzofuranone core of this compound contains a benzene ring fused to a lactone, which constitutes the primary chromophore. The absorption maxima (λ_max) would correspond to π→π* transitions of the aromatic system. This technique is also valuable for monitoring the progress of reactions involving changes to the chromophore.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Table 3: Hypothetical Crystal Data Parameters for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.2
b (Å) ~10.4
c (Å) ~9.3
β (°) ~100
V (ų) ~780

Note: This data is hypothetical and based on values reported for similar benzofuranone structures. Experimental determination is required.

Chromatographic Methods for Purification and Purity Assessment

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction, identifying the components in a mixture, and determining the appropriate solvent system for column chromatography. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The compound's polarity, influenced by the lactone and bromoethyl groups, would determine its retention factor (R_f) on the silica (B1680970) gel plate. A non-polar mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297), is typically employed for compounds of this nature.

Flash Column Chromatography for Product Isolation

Following a synthesis, flash column chromatography is the standard technique for purifying and isolating the desired product from unreacted starting materials, by-products, and other impurities. The choice of eluent is guided by prior TLC analysis. For this compound, a silica gel stationary phase would be used. The elution would likely be performed with a gradient of ethyl acetate in hexanes, starting with a lower polarity to elute non-polar impurities and gradually increasing the polarity to elute the target compound. In the purification of similar benzofuranone derivatives, solvent systems such as hexane:ethyl acetate (2:1 v/v) have been successfully used.

Table 4: Compound Names Mentioned

Compound Name
This compound
5-methoxy-2-benzofuran-1(3H)-one

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components within a mixture. For the purity determination of this compound, a reversed-phase HPLC method is typically employed. This methodology utilizes a non-polar stationary phase and a polar mobile phase, which is well-suited for the analysis of moderately polar organic compounds such as the target molecule.

The principle of this separation relies on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is ascertained by chromatographically separating it from any impurities, such as starting materials, by-products, or degradation products. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

While specific experimental data for this compound is not widely available in published literature, a general method can be proposed based on the analysis of similar aromatic, brominated compounds. A typical HPLC system would consist of a C18 column, a gradient elution system with a mobile phase composed of acetonitrile (B52724) and water, and a UV detector set to a wavelength where the benzofuranone chromophore exhibits strong absorbance, likely in the range of 210-280 nm.

ParameterCondition
InstrumentStandard HPLC system with UV detector
ColumnReversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater (HPLC Grade)
Mobile Phase BAcetonitrile (HPLC Grade)
GradientInitial 50% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength254 nm
Injection Volume10 µL
Expected Retention TimeDependent on the specific system, but anticipated in the mid-to-late part of the gradient

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a critical analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For halogen-containing compounds like this compound, the analysis can be extended to include the percentage of bromine. This technique is fundamental for verifying the empirical formula of a newly synthesized compound and serves as a robust indicator of its purity.

The analysis involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products (carbon dioxide, water, and for bromine, hydrogen bromide which is subsequently converted to a quantifiable form) are then quantitatively measured. The results are presented as the weight percentage of each element in the sample.

For this compound, with the molecular formula C₁₀H₉BrO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. A comparison between these theoretical values and the experimentally determined values provides a stringent test of the compound's identity and purity. A close agreement, typically within ±0.4%, is considered evidence of a pure sample. While specific experimental "found" values for this compound are not available in the reviewed literature, the theoretical values provide a benchmark for future analyses.

ElementSymbolTheoretical Percentage (%)Found Percentage (%)
CarbonC49.82Data not available
HydrogenH3.76Data not available
BromineBr33.15Data not available
OxygenO13.27Data not available

Chemical Reactivity and Derivatization Strategies of 5 2 Bromoethyl 3h 2 Benzofuran 1 One

Reactions Involving the Bromoethyl Substituent

The bromoethyl side chain at the 5-position of the benzofuranone core is a primary site for chemical modification. The presence of a bromine atom, a good leaving group, facilitates a range of reactions, particularly nucleophilic substitutions and cyclizations.

Nucleophilic Substitution Reactions (e.g., with amines, thiols)

The carbon atom attached to the bromine in the ethyl group is electrophilic and susceptible to attack by nucleophiles. This allows for the straightforward introduction of various functional groups. For instance, reaction with primary or secondary amines leads to the formation of the corresponding aminoethyl derivatives. Similarly, treatment with thiols or thiolates results in the formation of thioethers. These substitution reactions are fundamental in modifying the compound's structure and properties, providing pathways to novel derivatives with potential applications in medicinal chemistry and materials science.

NucleophileReagent ExampleProduct Type
AmineDiethylamine5-(2-Diethylaminoethyl)-3H-2-benzofuran-1-one
ThiolEthanethiol5-(2-Ethylthioethyl)-3H-2-benzofuran-1-one

Intramolecular Cyclization Reactions Mediated by the Bromoethyl Group

The bromoethyl group can also participate in intramolecular reactions, leading to the formation of new ring systems. If a suitable nucleophile is present elsewhere in the molecule or is introduced as part of a derivatization strategy, it can displace the bromide to form a cyclic structure. For example, if the lactone ring is opened to reveal a carboxylic acid and a phenol, the phenolic oxygen or the carboxylate could potentially act as an intramolecular nucleophile, although such reactions would be competitive with intermolecular processes. These cyclization reactions are a powerful tool for constructing polycyclic frameworks.

Elimination Reactions to Form Unsaturated Side Chains

In the presence of a strong, non-nucleophilic base, 5-(2-bromoethyl)-3H-2-benzofuran-1-one can undergo an elimination reaction. This process involves the removal of a proton from the carbon atom adjacent to the bromo-substituted carbon, leading to the formation of a double bond. The product of this E2 elimination is 5-vinyl-3H-2-benzofuran-1-one. This vinyl derivative serves as a versatile intermediate for further reactions, such as polymerization or cycloaddition reactions.

Reactivity of the Lactone Ring System

The fused lactone ring is the other major site of reactivity in this compound. This five-membered ring contains an ester linkage that can be cleaved under various conditions.

Ring-Opening and Ring-Closing Reactions of the Lactone Moiety

The lactone can be opened by hydrolysis under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide, results in the formation of the sodium salt of the corresponding 2-(hydroxymethyl)-4-(2-bromoethyl)benzoic acid. Subsequent acidification will yield the carboxylic acid itself. This ring-opening provides access to a different class of derivatives based on the substituted benzoic acid scaffold. The ring can potentially be re-closed through dehydration, re-forming the lactone.

Reactions at the Carbonyl Group

The carbonyl group of the lactone exhibits typical reactivity for an ester. It can be reduced using strong reducing agents like lithium aluminum hydride. This reduction would cleave the lactone ring and reduce the resulting carboxylic acid and the ester to yield a diol, specifically [4-(2-bromoethyl)-2-(hydroxymethyl)phenyl]methanol. Furthermore, the carbonyl carbon can be attacked by powerful nucleophiles such as Grignard reagents, leading to ring-opening and the formation of diols with the addition of two equivalents of the organometallic reagent.

Enolate Chemistry of the Benzofuranone Core

The benzofuranone core of this compound possesses acidic protons at the C-3 position, which can be abstracted by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for a wide array of derivatization strategies.

The generation of the enolate is typically achieved using non-nucleophilic bases to prevent unwanted side reactions with the electrophilic bromoethyl group. Common bases employed for this purpose include lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of subsequent reactions.

Once formed, the enolate can react with a variety of electrophiles. For instance, alkylation can be achieved by treating the enolate with alkyl halides, leading to the introduction of new alkyl substituents at the C-3 position. This reaction is sensitive to steric hindrance, and the choice of alkylating agent and reaction conditions is crucial for achieving high yields.

Aldol (B89426) reactions with aldehydes and ketones are also a common transformation of the benzofuranone enolate. These reactions lead to the formation of β-hydroxy carbonyl compounds, which can be further dehydrated to yield α,β-unsaturated derivatives. The stereochemical outcome of the aldol reaction can often be controlled by the use of chiral auxiliaries or catalysts.

Acylation of the enolate with acyl chlorides or anhydrides provides access to β-dicarbonyl compounds. These products are versatile intermediates that can participate in a range of subsequent transformations, including cyclization and condensation reactions.

Table 1: Representative Enolate Reactions of a Benzofuranone Core

Electrophile Reagent/Conditions Product Type
Alkyl Halide (R-X) LDA, THF, -78 °C 3-Alkyl-benzofuranone
Aldehyde (R'CHO) NaH, THF, 0 °C to rt 3-(1-Hydroxyalkyl)-benzofuranone
Ketone (R'COR'') t-BuOK, t-BuOH, rt 3-(1-Hydroxyalkyl)-benzofuranone

Functionalization of the Benzofuran (B130515) Aromatic Ring

The aromatic ring of this compound is amenable to functionalization through various methods, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These strategies allow for the introduction of a wide range of substituents, further diversifying the chemical space accessible from this starting material.

Common EAS reactions that can be applied to this system include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for each reaction must be carefully optimized to achieve the desired regioselectivity and to avoid side reactions involving the bromoethyl group. For instance, strong Lewis acids used in Friedel-Crafts reactions can potentially interact with the lactone oxygen or the bromine atom.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ Nitro-substituted benzofuranone
Bromination Br₂, FeBr₃ Bromo-substituted benzofuranone
Sulfonation Fuming H₂SO₄ Sulfonic acid-substituted benzofuranone

The bromine atom of the bromoethyl group is a prime handle for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

In a Suzuki coupling, the bromoethyl group can be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. This allows for the introduction of aryl, heteroaryl, or vinyl groups. The Heck reaction, on the other hand, involves the coupling of the bromoethyl group with an alkene to form a new substituted alkene.

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the bromoethyl group with a terminal alkyne. The Buchwald-Hartwig amination allows for the synthesis of amines by coupling the bromoethyl group with an amine in the presence of a palladium catalyst.

These cross-coupling reactions are generally high-yielding and tolerant of a wide range of functional groups, making them highly valuable for the late-stage functionalization of the this compound scaffold.

Table 3: Metal-Catalyzed Cross-Coupling Reactions of the Bromoethyl Group

Reaction Coupling Partner Catalyst/Ligand/Base Product Type
Suzuki Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ Aryl-ethyl-benzofuranone
Heck Alkene Pd(OAc)₂, P(o-tol)₃, Et₃N Alkenyl-ethyl-benzofuranone
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N Alkynyl-ethyl-benzofuranone

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound are generally well-understood within the broader context of organic chemistry.

The enolate formation proceeds via a standard acid-base reaction where a strong base deprotonates the α-carbon of the benzofuranone. The subsequent reaction with an electrophile is a classic nucleophilic attack of the enolate on the electrophilic center.

Electrophilic aromatic substitution reactions on the benzene (B151609) ring follow the well-established mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The regioselectivity is determined by the stability of the possible carbocation intermediates, which is influenced by the electronic effects of the substituents already present on the ring.

Metal-catalyzed cross-coupling reactions proceed through a catalytic cycle that typically involves three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. In the case of the bromoethyl group, the oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0)) is the initial step. The subsequent steps depend on the specific coupling partners and reaction conditions, but the final reductive elimination step regenerates the active catalyst and yields the desired product. Understanding these mechanistic pathways is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.

Theoretical and Computational Studies of 5 2 Bromoethyl 3h 2 Benzofuran 1 One

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting molecular geometries and various electronic properties.

A typical DFT study of 5-(2-bromoethyl)-3H-2-benzofuran-1-one would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a stable state (a minimum on the potential energy surface) is reached. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be determined.

Electronic properties that can be calculated include the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting sites of chemical reactivity.

Table 1: Hypothetical Optimized Geometric Parameters from a DFT Calculation (Note: This table is illustrative of expected outputs from a DFT calculation and is not based on published data for this specific compound.)

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.21 Å
Bond Length C-Br ~1.95 Å
Bond Angle O-C-C ~109°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This analysis also provides insights into potential intramolecular charge transfer (ICT) processes, where electron density can move from one part of the molecule to another upon electronic excitation. For this compound, this would involve analyzing the spatial distribution of the HOMO and LUMO. If the HOMO is localized on one part of the molecule (e.g., the benzofuran (B130515) ring) and the LUMO on another (e.g., the bromoethyl group), it would indicate a propensity for charge transfer upon excitation.

Table 2: Hypothetical Frontier Orbital Energies (Note: This table is illustrative and not based on published data.)

Parameter Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV

Conformational Analysis and Molecular Dynamics Simulations

The bromoethyl side chain of this compound is flexible, meaning the molecule can exist in various spatial arrangements or conformations. Conformational analysis is performed to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the molecule's dynamic behavior over time. nih.gov In an MD simulation, the motion of every atom is calculated over a period, providing insights into conformational flexibility, stability, and how the molecule might interact with its environment, such as a solvent or a biological receptor. nih.gov For this compound, MD simulations could reveal how the bromoethyl chain moves relative to the rigid benzofuran ring system.

Spectroscopic Property Prediction through Computational Methods

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data or to confirm the structure of a synthesized compound. For this compound, theoretical calculations could predict:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule's chemical bonds.

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of the hydrogen and carbon atoms.

UV-Vis absorption spectra: By calculating the energies of electronic transitions, often using Time-Dependent DFT (TD-DFT).

These predicted spectra serve as a valuable reference for experimental characterization.

In silico Studies for Pre-screening Biological Activity

In silico (computer-based) methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like characteristics. nih.gov

ADME properties determine how a drug is processed by the body. Predicting these properties computationally can save significant time and resources. For this compound, various molecular descriptors (e.g., molecular weight, lipophilicity (LogP), polar surface area) would be calculated and used as input for predictive models. nih.gov

These models can estimate:

Absorption: Likelihood of absorption through the gastrointestinal tract.

Distribution: Potential to cross membranes like the blood-brain barrier.

Metabolism: Susceptibility to breakdown by metabolic enzymes (e.g., Cytochrome P450).

Excretion: The likely route of elimination from the body.

Compliance with rules like Lipinski's Rule of Five, which assesses drug-likeness based on molecular properties, would also be evaluated. nih.gov

Table 3: Hypothetical Predicted ADME Properties (Note: This table is illustrative and not based on published data.)

Property Predicted Value Compliance
Molecular Weight 241.08 g/mol Yes (<500)
LogP ~2.5 Yes (<5)
H-bond Donors 0 Yes (<5)
H-bond Acceptors 2 Yes (<10)
Blood-Brain Barrier Permeation Low N/A

Drug-Likeness and Lead-Likeness Assessments

No specific data from drug-likeness and lead-likeness assessments for this compound are available in the reviewed scientific literature. Such assessments typically involve the calculation of various physicochemical properties to predict a molecule's potential as a viable drug candidate.

Ligand-Protein Docking for Target Interaction Prediction

There are no published ligand-protein docking studies for this compound. Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological targets and mechanisms of action. nih.govnih.gov While docking studies have been performed on other benzofuran derivatives to explore their interactions with proteins like bovine serum albumin (BSA), aromatase cytochrome P450, and epidermal growth factor receptor (EGFR), similar research on this compound is not currently available. orientjchem.orgnih.govnih.gov

Research into Biological Activities and Structure Activity Relationships Sar of 5 2 Bromoethyl 3h 2 Benzofuran 1 One and Its Analogs

Anticancer Activity Research

The anticancer potential of brominated benzofuran (B130515) derivatives has been a primary focus of scientific inquiry. These compounds have demonstrated promising activity against a variety of cancer cell lines, operating through several distinct mechanisms of action.

In vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., K562, MOLT-4, HeLa, HepG-2)

Numerous studies have evaluated the cytotoxic effects of brominated benzofuran derivatives against a panel of human cancer cell lines. These in vitro assays are crucial for determining the concentration at which a compound can inhibit the proliferation of cancer cells, typically expressed as the IC50 value (the half-maximal inhibitory concentration).

Halogenated derivatives of benzofuran have consistently shown a significant increase in anticancer activities. nih.gov For instance, certain brominated benzofurans have exhibited notable cytotoxicity against leukemia cell lines K562 and MOLT-4, as well as cervical carcinoma (HeLa) cells. nih.govnih.gov Structure-activity relationship (SAR) analysis indicates that the presence of a bromine atom, particularly when attached to a methyl or acetyl group on the benzofuran system, tends to increase cytotoxicity in both cancer and normal cells. nih.govnih.gov

One of the most promising anticancer agents identified is 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, which shows selective toxicity against leukemic cell lines K562 and HL-60 with IC50 values of 5.0 µM and 0.1 µM, respectively, while being non-toxic to HeLa cells and non-cancerous HUVEC lines. nih.gov Other benzofuran derivatives have shown potent anti-proliferation activity against various cancer cell lines, including those of the colon, liver, and breast. scispace.comnih.gov For example, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative demonstrated significant activity against both A549 (lung cancer) and HepG2 (liver cancer) cells. researchgate.net

In vitro Cytotoxicity of Selected Brominated Benzofuran Analogs
CompoundCell LineCancer TypeIC50 (µM)
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562Chronic Myelogenous Leukemia5.0
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL-60Acute Promyelocytic Leukemia0.1
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549Lung CarcinomaSignificant Activity
HepG2Hepatocellular CarcinomaSignificant Activity

Mechanisms of Anticancer Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Autophagy)

The anticancer effects of benzofuran derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle (cell cycle arrest). nih.govmdpi.com

Apoptosis Induction: Research has shown that the most active benzofuran compounds can induce apoptosis in cancer cells, such as the K562 and MOLT-4 leukemia cell lines. nih.gov This process is often mediated through caspase-dependent pathways. nih.gov Apoptosis is a critical mechanism for eliminating damaged or cancerous cells and is characterized by cellular shrinkage, chromatin condensation, and the formation of apoptotic bodies. mdpi.com Some benzofuran-isatin conjugates have been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-xl and up-regulating pro-apoptotic markers such as Bax and cytochrome c. nih.govfrontiersin.org

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can cause cancer cells to arrest at specific phases of the cell cycle, thereby preventing their proliferation. mdpi.com For example, some derivatives have been found to induce cell cycle arrest at the G2/M phase. researchgate.net This arrest prevents the cells from entering mitosis and dividing. The tumor suppressor protein p53 plays a crucial role in regulating both apoptosis and the cell cycle. researchgate.net

Autophagy: Autophagy is a cellular process involving the degradation of a cell's own components. nih.gov While it can sometimes promote cancer cell survival, it can also lead to cell death. The anticancer effect of some benzofurans has been linked to the induction of cell death mediated by autophagy. nih.gov The interplay between apoptosis and autophagy is complex, with shared regulatory proteins. nih.gov

Modulation of Reactive Oxygen Species (ROS) and Pro-Oxidative Effects

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen. While normal cells maintain a balance of ROS, many cancer cells exhibit a pro-oxidative state with elevated ROS levels. explorationpub.comnih.gov This intrinsic oxidative stress can be exploited for therapeutic purposes.

Certain brominated benzofuran derivatives have been shown to exert pro-oxidative effects, further increasing the levels of ROS in cancer cells in a time-dependent manner. nih.govresearchgate.net This excessive ROS accumulation can lead to cellular damage and trigger apoptosis. nih.gov For example, a derivative with bromine and a methoxy (B1213986) group exhibited stronger pro-oxidative and pro-apoptotic properties compared to its chlorinated analog. researchgate.net The ability of these compounds to generate ROS is considered a key part of their anticancer mechanism, pushing the already stressed cancer cells past a threshold of oxidative damage that induces cell death. nih.govnih.gov

Investigation of Specific Molecular Targets (e.g., Tubulin)

Identifying the specific molecular targets of anticancer compounds is crucial for understanding their mechanism of action and for developing more effective therapies. For certain active benzofuran derivatives, tubulin has been identified as a key molecular target. nih.gov

Tubulin is the protein subunit that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. nih.gov Microtubules play a critical role in maintaining cell structure, intracellular transport, and cell division. nih.gov By inhibiting the polymerization of tubulin, these benzofuran derivatives disrupt the formation of the mitotic spindle, which is necessary for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis. Therefore, these compounds act as tubulin polymerization inhibitors, a mechanism shared by several established and effective anticancer drugs. nih.gov

Antimicrobial Activity Research

In addition to their anticancer properties, benzofuran derivatives have also been investigated for their potential as antimicrobial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial activity of benzofuran analogs has been tested against a range of bacteria, including both Gram-positive and Gram-negative strains. The structure of the bacterial cell wall is a key determinant of susceptibility. Gram-positive bacteria have a thick peptidoglycan layer, whereas Gram-negative bacteria have a thin peptidoglycan layer surrounded by an outer membrane, which can act as a barrier to some antimicrobial agents. mdpi.com

Studies have shown that some 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives are active against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, but are inactive against Gram-negative bacteria. nih.gov The lipophilicity of the compounds has been identified as an important factor influencing their activity. nih.gov Other research on different classes of compounds has shown broad-spectrum activity. For example, certain heteroaryl-ethylenes were effective against both Gram-positive and Gram-negative clinical isolates, including multidrug-resistant strains. mdpi.com Similarly, some pyrrolobenzodiazepine ring-containing compounds demonstrated activity against both types of bacteria. semanticscholar.org

Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Analogs
Compound Class/NameBacterial StrainGram StainMIC (mg/L or µg/mL)
Heteroaryl-Ethylene (PB4)S. aureus (clinical strains)Positive0.12 - 0.5 mg/L
Heteroaryl-Ethylene (PB4)A. baumannii (clinical strains)Negative≤0.12 - 1 mg/L
5-bromo substituted phenyl N-acylhydrazone (Compound 9)B. subtilisPositive62.50 µg/mL
5-bromo substituted phenyl N-acylhydrazone (Compound 9)P. aeruginosaNegative62.50 µg/mL

Antifungal Activity Investigations

The benzofuran core structure, a key feature of 5-(2-bromoethyl)-3H-2-benzofuran-1-one, is present in numerous synthetic and natural compounds exhibiting antimicrobial properties. Investigations into analogs have demonstrated that this scaffold is a promising basis for the development of new antifungal agents. For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have shown notable activity.

Specifically, the methyl ester of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and its chloro-derivative have been documented for their effectiveness against Candida albicans and other Candida species. researchgate.net The presence of a hydroxyl group at the C-5 position of the benzofuran ring has also been identified as a contributor to antifungal activity. researchgate.net These findings underscore the potential of the broader benzofuran scaffold, including halogenated variants like this compound, as a source for novel antifungal compounds.

Antiparasitic Activity (e.g., Antitrypanosomal)

The benzofuran skeleton is found in natural products that possess antiparasitic properties. A notable example is Conocarpan, a natural benzofuran that has been reported to have antitrypanosomal activity. nih.gov This suggests that the core structure is a viable starting point for designing agents against parasitic diseases like Chagas disease, caused by Trypanosoma cruzi.

Synthetic benzofuran analogs have also been evaluated for their efficacy against this parasite. A study on synthetic dihydrobenzofuran and benzofuran neolignans identified several compounds with significant in vitro activity against T. cruzi. One particular dihydrobenzofuran neolignan demonstrated potent activity against the Y strain of the parasite, with a higher selectivity index than the reference drug, benznidazole. nih.gov These results highlight the therapeutic potential of the benzofuran scaffold in the development of new treatments for trypanosomiasis.

In Vitro Antitrypanosomal Activity of Benzofuran Neolignan Analogs Against T. cruzi
CompoundTarget StrainIC₅₀ (µM)Selectivity Index (SI)
DBN 1Tulahuen lac-Z11.87-
DBN 1Y strain3.2621.73
DBN 2Tulahuen lac-Z7.96-
DBN 3Tulahuen lac-Z16.16-
DBN 4Tulahuen lac-Z21.42-
Benznidazole (Reference)Tulahuen lac-Z2.15-
Benznidazole (Reference)Y strain-12.13

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition Potential

Derivatives of the benzofuran scaffold have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. The underlying principle is that inhibiting AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can help improve cognitive function. Various synthetic benzofuran derivatives have demonstrated moderate to good inhibitory activity against AChE, establishing this chemical structure as a promising candidate for the development of new therapies for neurodegenerative disorders.

Other Enzyme Target Modulations (e.g., uPA, alpha-Amylase)

Urokinase-type Plasminogen Activator (uPA): The urokinase plasminogen activator (uPA) system is a critical component in cancer cell invasion and metastasis, making it a significant target for anti-cancer therapies. researchgate.net While extensive research has been conducted on synthetic uPA inhibitors, studies specifically detailing the inhibitory activity of this compound analogs are not widely represented in the current literature. However, research into structurally related scaffolds, such as 4-substituted benzo[b]thiophene-2-carboxamidines, has identified potent and selective competitive inhibitors of human uPA. researchgate.net This suggests that related heterocyclic structures, including benzofurans, could warrant investigation for uPA inhibition.

Alpha-Amylase: Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type-2 diabetes mellitus. A series of benzofuran carbohydrazide (B1668358) analogs has been synthesized and evaluated for α-amylase inhibitory potential. nih.gov Many of these compounds displayed good to moderate activity, with several analogs exhibiting inhibitory potentials comparable to the standard drug, acarbose. nih.govnih.gov For example, certain benzofuran-2-yl(phenyl)methanone derivatives with para-substitutions on the phenyl ring were found to be particularly active. nih.gov Kinetic studies indicated a non-competitive mechanism of inhibition for these compounds. nih.gov

In Vitro α-Amylase Inhibitory Activity of Benzofuran Analogs
Compound SeriesNotable AnalogIC₅₀ (µM)
Benzofuran CarbohydrazidesAnalog 51.078 ± 0.19
Benzofuran CarbohydrazidesAnalog 71.245 ± 0.25
Benzofuran CarbohydrazidesAnalog 101.350 ± 0.24
Benzofuran CarbohydrazidesAnalog 211.353 ± 0.232
Benzofuran CarbohydrazidesAnalog 231.359 ± 0.119
Benzofuran-2-yl(phenyl)methanonesRange18.04 - 48.33
Acarbose (Reference)-0.62 ± 0.22 / 16.08 ± 0.07

Structure-Activity Relationship (SAR) Analysis of the this compound Scaffold

Influence of Halogen Substitution on Biological Efficacy

The introduction of halogen atoms, such as bromine, into the benzofuran scaffold has a pronounced effect on its biological activity. Structure-activity relationship (SAR) analyses consistently indicate that halogenation can significantly enhance the cytotoxic and anticancer properties of these compounds. nih.gov The presence of a bromine atom, as seen in the this compound structure, is considered a key feature for increased efficacy.

Impact of Side Chain Modifications on Activity Profile

The biological activity of benzofuranone derivatives is significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies reveal that modifications to the side chains can modulate potency, selectivity, and the specific type of pharmacological effect.

Halogenation of side chains has been shown to be a critical factor in enhancing biological activity. For instance, the introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system has been found to increase cytotoxicity against both normal and cancer cell lines. nih.gov This suggests that the presence of a halogen can significantly alter the compound's interaction with biological targets. One study synthesized a lead compound, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, and used it to create new derivatives. mdpi.com The chemical modifications involved adding methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) groups at various positions on the benzene (B151609) ring, which influences the volume, lipophilicity, and ultimately the biological activity of the new compounds. mdpi.com

The position of substituents on the benzofuran ring is a critical determinant of biological activity. nih.gov For example, in a series of anticancer benzofuran derivatives, the presence of a phenolic hydroxy group was found to be crucial for modulating activity. nih.gov A hydrogen-donating group can promote favorable interactions with the target, thereby inducing cytotoxic properties. nih.gov Furthermore, the addition of a nitro group to a side chain significantly boosted anticancer activity, potentially by affecting its interaction with DNA. nih.gov

The following table summarizes the observed impact of certain side chain modifications on the activity of benzofuranone analogs based on available research.

ModificationPositionObserved Impact on ActivityActivity TypeReference
Bromination of methyl/acetyl groupVariousIncreased cytotoxicityAnticancer nih.gov
Addition of -OCH₃ / -OCH₂CH₃ groupsBenzene ringInfluences lipophilicity and biological activityAnticancer mdpi.com
Presence of phenolic -OH groupVariousCrucial for modulating activity; promotes target interactionAnticancer nih.gov
Addition of nitro (-NO₂) groupSide chainSignificantly boosted activityAnticancer nih.gov
Acyl group5-positionModulates potencyAnti-inflammatory nih.gov
Heterocyclic substituent with spacer2-positionSpacer may be essential for activityAnti-HIV nih.govresearchgate.net

Role of the Lactone Moiety in Biological Interactions

The isobenzofuran-1(3H)-one scaffold, characterized by a γ-lactone ring fused to a benzene ring, is a crucial structural feature responsible for the diverse biological activities observed in this class of compounds. mdpi.comontosight.ai The lactone moiety is not merely a passive structural element but actively participates in molecular interactions that underpin its pharmacological effects.

One of the key chemical properties of the lactone ring is the electrophilic character of its carbonyl carbon. nih.gov This electrophilicity makes the lactone susceptible to nucleophilic attack, a mechanism that can lead to covalent bonding with biological macromolecules such as enzymes or receptors. nih.gov For instance, the presence of an α,β-unsaturated lactone ring provides a site for Michael-type addition reactions with biological nucleophiles, which can be a key mechanism for cytotoxicity and other activities. mdpi.com

Furthermore, there is evidence to suggest that the benzofuranone lactone can act as a prodrug. Studies on 5-acyl-3-substituted-benzofuran-2(3H)-ones have shown that the anti-inflammatory activity of these compounds was similar to that of their corresponding ring-opened o-hydroxy acids. nih.gov This observation, combined with studies on the stability of the lactone ring, suggests a possible in vivo transformation where the lactone is hydrolyzed to the active acidic form. nih.gov This biotransformation highlights the lactone's role in drug delivery and release at the site of action.

The integrity of the lactone ring is fundamental to the activity of many natural and synthetic compounds. nih.gov The constrained cyclic ester structure helps to orient substituents in a specific three-dimensional arrangement, facilitating precise interactions with biological targets. Any modification or opening of the lactone ring can dramatically alter the compound's shape and electronic properties, thereby affecting its binding affinity and biological response. nih.gov

Exploration of Other Pharmacological Activities (e.g., Anti-inflammatory, Analgesic, Antidepressant, Anti-HIV, Anticonvulsant, Vasodilatory)

Derivatives of the benzofuran and isobenzofuranone core have been investigated for a wide array of pharmacological activities beyond a single therapeutic area, demonstrating the versatility of this scaffold in medicinal chemistry. nih.govnih.govrsc.orgscienceopen.com

Anti-inflammatory and Analgesic Activity Benzofuran-based compounds have shown significant potential as anti-inflammatory and analgesic agents. researchgate.netnih.gov A study on 5-acyl-3-substituted-benzofuran-2(3H)-ones demonstrated their ability to improve adjuvant-induced arthritis in rats. nih.gov These compounds exhibited a dual inhibition of both cyclooxygenase (CO) and lipoxygenase (LO) pathways, which are critical in the inflammatory cascade. nih.gov In contrast, their ring-opened acid counterparts only moderately reduced cyclooxygenase products. nih.gov Other research has also confirmed the anti-inflammatory properties of various benzofuran derivatives. mdpi.commdpi.com Certain benzofuran derivatives have also demonstrated highly potent analgesic activity in tests utilizing underlying inflammation, such as inhibiting phenylquinone-induced writhing in mice and rats. nih.gov

Antidepressant Activity Novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as potential antidepressants. nih.gov In vitro testing showed that many of these compounds could inhibit serotonin (B10506) reuptake. nih.gov One lead compound, 10a, significantly improved depression-like behavior in a chronic restraint stress mouse model by increasing serotonin (5-HT) levels in the cortex. nih.gov This suggests that the isobenzofuranone scaffold is a promising template for developing new treatments for depression. nih.govresearchgate.net

Anti-HIV Activity The benzofuran scaffold has been explored for the development of antiretroviral agents. researchgate.net Several studies have synthesized and evaluated benzofuran derivatives for their ability to inhibit HIV-1. nih.govnih.govscilit.com Some compounds were found to be potent inhibitors of HIV entry or to act as non-nucleoside reverse transcriptase inhibitors. nih.gov Structure-activity relationship studies have indicated that factors such as the presence and length of a spacer between the benzofuran core and other heterocyclic moieties can be crucial for anti-HIV activity. nih.govresearchgate.net

Anticonvulsant Activity The benzofuranone core is present in compounds investigated for anticonvulsant properties. mdpi.com Various derivatives have been tested in standard models such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure tests. nih.govnih.gov For example, a series of N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones showed a significant ability to protect against pentylenetetrazol-induced convulsions in mice. nih.gov Similarly, other studies on dibenzofuranone oxime derivatives have identified compounds with significant anticonvulsant effects in the MES test. researchgate.net

Vasodilatory Activity Benzofuran-containing compounds are known to possess cardiovascular effects, including vasodilatory properties. nih.govnih.gov Amiodarone (B1667116), a well-known antiarrhythmic drug, is a benzofuran derivative that also exhibits coronary and peripheral vasodilator effects, partly through the release of nitric oxide. nih.gov Inspired by this, new series of benzofuran hybrids have been synthesized and tested for their vasodilation activity. Several of these novel compounds exhibited remarkable activity, with IC₅₀ values comparable to or better than the reference standard, amiodarone hydrochloride. nih.gov

The table below presents a summary of various pharmacological activities demonstrated by selected benzofuranone and benzofuran analogs.

Compound Class/DerivativePharmacological ActivityKey FindingsReference
5-Acyl-3-substituted-benzofuran-2(3H)-onesAnti-inflammatoryDual inhibition of cyclooxygenase (CO) and lipoxygenase (LO) products. nih.gov
Isobenzofuran-1(3H)-one derivativesAntidepressantInhibited serotonin reuptake; increased 5-HT levels in the cortex in vivo. nih.gov
3-Benzoylbenzofurans and Pyrazole derivativesAnti-HIVPotent inhibitors in pseudovirus assays (IC₅₀ values as low as 0.12 µM). Acted as entry or reverse transcriptase inhibitors. nih.gov
N-1',N-3'-disubstituted-spiro-(2-benzofuran-1,4'-imidazolidine)-trionesAnticonvulsantActive in scPTZ model, with one derivative showing an ED₅₀ of 41.8 mg/kg. nih.gov
2-Alkyloxy-pyridine-3-carbonitrile-benzofuran hybridsVasodilatorySeveral compounds showed potent activity with IC₅₀ values (e.g., 0.223 mM) superior to the reference drug amiodarone. nih.gov

Future Research Directions and Potential Applications of 5 2 Bromoethyl 3h 2 Benzofuran 1 One

Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 5-(2-bromoethyl)-3H-2-benzofuran-1-one and its analogs is geared towards more efficient, flexible, and environmentally sustainable methods. Traditional syntheses can be limited by harsh conditions or the difficult preparation of starting materials. chemistryviews.org Modern approaches are being developed to overcome these hurdles.

Current and emerging synthetic strategies include:

Catalytic Systems : Gold-catalyzed cycloisomerization of o-alkynyl phenols and palladium-catalyzed reactions are prominent methods for forming the benzofuranone core. chemistryviews.orgnih.gov Future work aims to develop more sustainable catalytic systems, potentially using more abundant and less toxic metals or even metal-free procedures. nih.govresearchgate.net

C-H Functionalization : Direct C-H functionalization represents a significant advancement, allowing for the construction of the benzofuran (B130515) ring without pre-functionalized starting materials, which simplifies the synthetic process. nih.gov

Photochemical Reactions : The use of visible light to promote organic reactions is another innovative approach being explored for the synthesis of benzofuran heterocycles. nih.gov

Sustainable Solvents : Research is exploring the use of deep eutectic solvents (DESs), which are known to stabilize polar intermediates and accelerate transformations, offering a greener alternative to traditional organic solvents. acs.org

These advancements aim to make the synthesis of complex benzofuranones more practical and scalable, facilitating broader research and application. nih.gov

Rational Design and Synthesis of Novel Derivates with Tuned Biological Profiles

The core structure of this compound is a versatile scaffold for rational drug design. By strategically modifying its structure, researchers can create novel derivatives with enhanced potency and selectivity for specific biological targets. The bromoethyl group itself is a reactive handle that can be used to introduce a wide variety of functional groups.

Key strategies in this area include:

Molecular Hybridization : This involves combining the benzofuranone scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. nih.govresearchgate.net For example, benzofuran has been fused with scaffolds like piperidine, piperazine, and quinazolinone to create potent anticancer agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies : By synthesizing a library of derivatives with systematic variations—such as changing the position and nature of substituents on the aromatic ring—researchers can identify the key structural features required for a specific biological activity. nih.govmdpi.com Studies have shown that halogen substitutions, like the bromine in the title compound, can significantly influence cytotoxicity. nih.gov

Target-Specific Design : As the molecular targets of benzofuranones are identified, new derivatives can be designed to optimize interactions with the target's binding site. This has been applied in designing benzofuran-based inhibitors for enzymes like PI3K, VEGFR-2, and acetylcholinesterase, as well as for bacterial quorum sensing pathways. nih.govnih.gov

The table below summarizes examples of rationally designed benzofuran derivatives and their targeted biological activities.

Derivative ClassTarget/ActivityResearch Focus
Benzofuran-Piperidine HybridsAnticancer (HePG2, MCF-7)Enhance cytotoxicity against specific cancer cell lines. nih.gov
Benzofuran-ThiosemicarbazidesP. aeruginosa Quorum Sensing InhibitionDevelop agents that combat bacterial virulence and biofilm formation. nih.gov
Amiloride-Benzofuran HybridsuPA Inhibition (Anticancer)Increase potency and inhibitory activity against urokinase-type plasminogen activator.
Benzofuran-Quinazolinone HybridsAnticancer (MCF-7)Create molecules with desirable drug-like profiles and cytotoxicity.

Further Elucidation of Molecular Mechanisms of Action for Identified Biological Activities

While benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects, the precise molecular mechanisms often require deeper investigation. scienceopen.comnih.gov Future research will focus on using advanced biochemical and cellular techniques to pinpoint how these compounds function at a molecular level.

Areas for further mechanistic study include:

Anticancer Mechanisms : Benzofuran derivatives have been shown to induce apoptosis (programmed cell death) and increase reactive oxygen species (ROS) in cancer cells. acs.org Some derivatives also interfere with the assembly of tubulin, a critical component of the cellular skeleton, or inhibit key signaling pathways involved in cancer progression, such as PI3K/Akt.

Enzyme Inhibition : Many benzofuran derivatives act as enzyme inhibitors. Detailed kinetic studies and structural biology (like X-ray crystallography) can reveal how these molecules bind to and inhibit enzymes such as acetylcholinesterase, Rho-associated protein kinase (ROCK), and chorismate mutase, which are targets for neurodegenerative diseases, cancer, and infectious diseases, respectively. acs.org

Antimicrobial Mechanisms : Beyond traditional antibiotic action, some benzofurans act as quorum sensing inhibitors, disrupting bacterial communication and thereby reducing the production of virulence factors and biofilm formation. nih.gov Further studies are needed to understand the full scope of these anti-virulence strategies.

Exploration of Non-Medicinal Applications (e.g., Materials Science, Agrochemicals, Chemical Probes)

The unique chemical and physical properties of the benzofuran scaffold extend its potential utility beyond pharmaceuticals. The fused ring system offers thermal stability and beneficial electronic properties, making it an attractive building block for various non-medicinal applications. nih.gov

Materials Science : Benzofuran-based compounds have been investigated for use in functional materials. Their properties make them suitable as emissive materials in Organic Light-Emitting Diodes (OLEDs) and as donor materials in organic photovoltaics (OPVs). Emerging research is also exploring their potential in energy storage applications like batteries and supercapacitors.

Agrochemicals : The biological activity of benzofurans is also relevant in agriculture. Certain derivatives have been patented for their pesticidal effects, including insecticidal and nematocidal properties. google.com Natural benzofurans isolated from plants have also shown insect antifeedant activity. mdpi.com Carbamate insecticides based on a benzofuran structure, such as carbofuran (B1668357) and benfuracarb, are known to affect tubulin polymerization. nih.gov

Chemical Probes : The inherent fluorescence of some benzofuran derivatives makes them suitable for development as chemical probes. nih.gov These molecules can be designed to bind to specific proteins or other biomolecules, allowing for their detection and visualization in biological imaging applications. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and these technologies can be applied to accelerate the development of benzofuranone-based agents. By processing vast datasets, AI can identify patterns and make predictions that are beyond the scope of human analysis.

Potential applications of AI/ML in this field include:

Predictive Modeling : ML algorithms can be trained on existing data for benzofuran derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, untested compounds. This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design : Generative AI models can design entirely new benzofuranone derivatives optimized for specific properties, such as high binding affinity to a particular protein target.

SAR Analysis : AI can analyze complex structure-activity relationships to provide deeper insights into how chemical modifications affect biological outcomes, guiding the rational design of more effective compounds.

Challenges and Opportunities in Translating Research Findings

Translating promising laboratory findings for this compound and its derivatives into real-world applications presents both challenges and significant opportunities.

Challenges:

Selectivity and Toxicity : A primary challenge is ensuring that biologically active compounds are selective for their intended target (e.g., cancer cells) while exhibiting minimal toxicity to healthy cells. acs.org

Pharmacokinetics : Compounds must possess appropriate ADME (absorption, distribution, metabolism, and excretion) properties to be effective in a biological system.

Bacterial Resistance : In the development of antimicrobial agents, overcoming existing and emerging bacterial resistance is a constant hurdle. nih.gov

Opportunities:

Unmet Medical Needs : Benzofuran derivatives show promise against a range of diseases, including cancers and infections caused by resistant bacteria, addressing critical unmet medical needs. nih.govnih.gov

Versatile Scaffold : The benzofuranone core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, offering a wide range of therapeutic possibilities. nih.gov

Interdisciplinary Applications : The potential use of these compounds in materials science and agriculture opens up diverse avenues for commercialization and innovation beyond the pharmaceutical industry. acs.org

Continued interdisciplinary research will be crucial to overcoming the challenges and fully realizing the therapeutic and technological potential of this versatile class of compounds.

Q & A

Basic: What synthetic routes are commonly employed for preparing 5-(2-bromoethyl)-3H-2-benzofuran-1-one, and what critical intermediates are involved?

Methodological Answer:
The compound is typically synthesized via alkylation or bromination steps. For example, it serves as a key intermediate in darifenacin production, where (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide is alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran under reflux conditions using hydrobromic acid . Optimization often involves controlling reaction temperature and solvent polarity to minimize side reactions like hydrolysis of the bromoethyl group. Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical for verifying structural integrity .

Basic: How is the structural conformation of this compound validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures . For example, in related brominated benzofuran derivatives, parameters like bond lengths (C–Br ≈ 1.89–1.92 Å) and torsion angles are analyzed to confirm stereochemistry. Data-to-parameter ratios >10:1 and R-factors <0.06 indicate high reliability . Pre-experimental purification via recrystallization in ethanol/water mixtures ensures crystal quality .

Advanced: How can researchers resolve contradictions in spectroscopic data for brominated benzofuran derivatives?

Methodological Answer:
Discrepancies in NMR or mass spectra often arise from impurities or dynamic effects (e.g., rotational barriers). Strategies include:

  • Multi-technique validation: Cross-validate using 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) .
  • Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Chromatographic purity checks: Use HPLC with UV/Vis detection (λ = 254 nm) to isolate pure fractions .
    For example, unexpected peaks in ¹H NMR might indicate residual solvents or byproducts from incomplete bromination, requiring column chromatography (silica gel, hexane/EtOAc eluent) for resolution .

Advanced: What challenges arise in optimizing the alkylation step involving this compound, and how are they addressed?

Methodological Answer:
Key challenges include:

  • Competing elimination reactions: The bromoethyl group may undergo β-elimination under basic conditions. Mitigation involves using aprotic solvents (e.g., DMF) and low temperatures (0–5°C) .
  • Steric hindrance: Bulky substituents on the benzofuran core can slow alkylation. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction kinetics .
  • Monitoring progress: In-situ FTIR tracking of C–Br stretching (~500–600 cm⁻¹) or TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) ensures reaction completion .

Basic: What analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer:

  • HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 70:30) and UV detection at 220 nm. Retention times typically range 8–10 minutes .
  • Elemental analysis: Confirm %C, %H, and %Br within ±0.3% of theoretical values .
  • Thermogravimetric analysis (TGA): Assess thermal stability; decomposition onset >150°C indicates high purity .

Advanced: How does the electronic environment of the bromoethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The C–Br bond’s polarization enhances electrophilicity, making it amenable to SN2 substitutions or Suzuki-Miyaura couplings. Key factors:

  • Solvent effects: Polar aprotic solvents (e.g., THF) stabilize transition states in palladium-catalyzed couplings .
  • Leaving group stability: Bromine’s moderate leaving ability balances reactivity and stability. For sluggish reactions, additives like KI (Finkelstein conditions) can activate the substrate .
  • Steric/electronic modulation: Electron-withdrawing groups on the benzofuran ring (e.g., nitro) increase electrophilicity, accelerating cross-couplings .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Conduct reactions in a fume hood due to potential HBr release during hydrolysis .
  • Spill management: Neutralize brominated waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: What computational tools are effective for predicting the physicochemical properties of brominated benzofuran derivatives?

Methodological Answer:

  • ACD/Labs Percepta: Predicts logP, pKa, and solubility using QSPR models. For this compound, logP ≈ 2.8 ± 0.3 indicates moderate lipophilicity .
  • COSMO-RS: Simulates solvent interactions to optimize crystallization conditions .
  • Molecular docking (AutoDock Vina): Screens for potential bioactivity by modeling interactions with targets like muscarinic receptors .

Advanced: How can researchers leverage this compound in designing bioactive analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) studies: Modify the bromoethyl group to ethylthio or ethylamino variants to enhance muscarinic receptor affinity .
  • Prodrug strategies: Convert the ketone to a ketal for improved bioavailability, followed by in vivo hydrolysis .
  • Crystallographic fragment screening: Co-crystallize analogs with target proteins (e.g., acetylcholinesterase) to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.